N,N-Didesmethyl Trimebutine Hydrochloride is a chemical compound related to trimebutine, a medication primarily used for treating gastrointestinal disorders. This compound is characterized by the absence of two methyl groups compared to its parent compound, making it an important metabolite in pharmacological studies. Its chemical structure allows it to interact with various biological systems, particularly in pain modulation and gastrointestinal motility.
N,N-Didesmethyl Trimebutine Hydrochloride is derived from trimebutine, which itself is synthesized from various precursors. The compound is often studied in the context of its pharmacological effects and potential therapeutic applications. It can be sourced from chemical suppliers specializing in pharmaceutical-grade compounds.
This compound falls under the category of pharmaceutical intermediates and active pharmaceutical ingredients. It is classified as a metabolite of trimebutine, which is used for its antispasmodic properties. The compound is also categorized as a hydrochloride salt, enhancing its solubility and stability in formulations.
The synthesis of N,N-Didesmethyl Trimebutine Hydrochloride typically involves multi-step organic reactions starting from trimebutine or its derivatives. Common methods include:
The synthesis process may involve:
The molecular formula of N,N-Didesmethyl Trimebutine Hydrochloride is , with a molecular weight of approximately 400.91 g/mol. The structure features a central butyl group connected to an aromatic system, characteristic of many pharmaceuticals.
N,N-Didesmethyl Trimebutine Hydrochloride can participate in various chemical reactions typical for amines and aromatic compounds:
The reactivity profile includes:
N,N-Didesmethyl Trimebutine Hydrochloride exerts its effects primarily through modulation of gastrointestinal motility and pain perception. It interacts with opioid receptors and other neurotransmitter systems, influencing smooth muscle contraction.
Research indicates that:
Relevant data includes:
N,N-Didesmethyl Trimebutine Hydrochloride finds applications in:
This compound serves as an essential tool for researchers exploring gastrointestinal pharmacotherapy and pain management strategies, highlighting its significance in both clinical and laboratory settings.
N,N-Didesmethyl Trimebutine Hydrochloride (CAS 84333-60-8) is a pharmacologically significant metabolite of the spasmolytic drug trimebutine. Its systematic IUPAC name is (2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate hydrochloride, reflecting two key structural components: a 2-amino-2-phenylbutyl backbone and a 3,4,5-trimethoxybenzoate ester group [3] [5]. The molecular formula is C₂₀H₂₅NO₅·HCl for the hydrochloride salt, with a molecular weight of 395.88 g/mol [1] [5]. The free base form (without HCl) has the formula C₂₀H₂₅NO₅ and a molecular weight of 359.42 g/mol [3].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
CAS Number | 84333-60-8 |
Synonyms | Trimebutine Impurity 10; 3,4,5-Trimethoxybenzoic Acid 2-Amino-2-phenylbutyl Ester Hydrochloride |
IUPAC Name | (2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate hydrochloride |
Molecular Formula (Salt) | C₂₀H₂₅NO₅·HCl |
Molecular Weight (Salt) | 395.88 g/mol |
The compound features a polar protonated amine group (NH₃⁺) and a lipophilic trimethoxybenzoyl ester, creating amphiphilic properties critical for its interactions with biological membranes [3] [5]. The hydrochloride salt crystallizes as a white solid, with infrared spectroscopy confirming characteristic peaks for the ester carbonyl (C=O, ~1720 cm⁻¹) and ammonium ions (NH₃⁺, 2500–3000 cm⁻¹) [3].
N,N-Didesmethyl Trimebutine Hydrochloride differs structurally from trimebutine (C₂₂H₂₉NO₅, MW 387.48 g/mol) through the absence of two N-methyl groups. Trimebutine contains a tertiary amine with dimethyl groups (-N(CH₃)₂), whereas the metabolite features a primary amine (-NH₂) due to enzymatic demethylation [7] [10]. This modification reduces steric hindrance around the nitrogen atom and increases hydrophilicity, as evidenced by a lower calculated logP (0.8 vs. 1.5 for trimebutine) [3].
Table 2: Structural Comparison with Trimebutine
Property | N,N-Didesmethyl Trimebutine HCl | Trimebutine |
---|---|---|
Amine Group | Primary (-NH₂·HCl) | Tertiary (-N(CH₃)₂) |
Molecular Formula | C₂₀H₂₅NO₅·HCl | C₂₂H₂₉NO₅ |
Molecular Weight | 395.88 g/mol | 387.48 g/mol |
logP (Predicted) | 0.8 | 1.5 |
The structural change significantly alters pharmacological behavior. The primary amine forms stronger hydrogen bonds with opioid receptors, explaining the metabolite’s higher receptor affinity compared to trimebutine in electrophysiological studies [7] [10]. Deuterated analogs (e.g., N,N-Didesmethyl Trimebutine-d₅ HCl, CAS 1286624-16-5) further aid in metabolic studies by providing isotopically labeled internal standards for mass spectrometry [6] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: